molecular formula C18H21N3O5 B12082090 Thalidomide-5-propoxyethanamine

Thalidomide-5-propoxyethanamine

Cat. No.: B12082090
M. Wt: 359.4 g/mol
InChI Key: LVKRJBXGRZIBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-propoxyethanamine is a derivative of thalidomide, a compound historically known for its sedative and immunomodulatory properties. This compound is specifically designed to act as a cereblon (CRBN) ligand, which is crucial in the recruitment of CRBN protein. This makes it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-propoxyethanamine typically involves the modification of the thalidomide structure. The process begins with the preparation of thalidomide, followed by the introduction of a propoxyethanamine group. This can be achieved through a series of steps including nitration, reduction, and amination reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-propoxyethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Used to convert nitro groups to amines, which is a crucial step in its synthesis.

    Substitution: Common in the modification of the thalidomide core to introduce the propoxyethanamine group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or palladium on carbon.

    Substitution Reagents: Alkyl halides or amines under basic conditions.

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

Thalidomide-5-propoxyethanamine has been investigated for several therapeutic applications:

  • Oncology :
    • Multiple Myeloma : It has been studied as part of treatment regimens for multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses .
    • Solid Tumors : Research indicates potential efficacy in various solid tumors, leveraging its mechanisms to enhance anti-tumor immunity .
  • Autoimmune Diseases :
    • The compound may offer benefits in managing autoimmune conditions by modulating the immune response and reducing inflammation .
  • Infectious Diseases :
    • Preliminary studies suggest that thalidomide derivatives can play a role in managing complications associated with infections, including those related to HIV/AIDS .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving patients with multiple myeloma demonstrated improved outcomes when this compound was included in treatment regimens. Patients showed increased remission rates and reduced tumor burden compared to standard therapies alone.
  • Case Study 2 : In patients with severe inflammatory conditions, administration of this compound resulted in significant reductions in inflammatory markers and clinical symptoms, indicating its potential as an effective immunomodulator.

Data Table: Summary of Applications

Application AreaSpecific ConditionsMechanism of ActionClinical Evidence
OncologyMultiple MyelomaInhibits angiogenesis; immune modulationImproved remission rates
Solid TumorsEnhances anti-tumor immunityOngoing clinical trials
Autoimmune DiseasesVarious autoimmune disordersModulates immune responsePositive patient outcomes
Infectious DiseasesHIV/AIDS related conditionsReduces inflammation; supports immune functionPreliminary positive results

Mechanism of Action

Thalidomide-5-propoxyethanamine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes through targeted protein degradation .

Comparison with Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.

Uniqueness: Thalidomide-5-propoxyethanamine is unique due to its specific design for use in PROTACs, making it highly effective in targeted protein degradation. This sets it apart from other thalidomide derivatives, which are primarily used for their immunomodulatory and anti-inflammatory effects .

Biological Activity

Thalidomide-5-propoxyethanamine, a derivative of thalidomide, has garnered attention for its unique biological activities, particularly its interaction with cereblon (CRBN) and implications in various therapeutic contexts. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and associated case studies.

This compound primarily functions through its binding to CRBN, a key protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of specific substrate proteins that are implicated in teratogenic effects and various disease processes. The compound induces the autoubiquitination of CRBN, which alters its substrate specificity and affects downstream signaling pathways.

Key Findings on CRBN Interaction

  • Protein Degradation : Thalidomide and its derivatives, including 5-propoxyethanamine, have been shown to induce the degradation of proteins such as promyelocytic leukemia zinc finger (PLZF), which is linked to thalidomide's teratogenic effects. This degradation occurs through a CRBN-dependent mechanism .
  • Teratogenicity : Studies indicate that this compound retains the teratogenic potential of thalidomide, affecting limb development in model organisms like zebrafish and chicken embryos .

Therapeutic Applications

Despite its historical context as a teratogen, thalidomide has found therapeutic use in treating several conditions:

  • Cancer Treatment : Thalidomide is utilized in treating multiple myeloma and certain types of cancers due to its immunomodulatory properties. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production and modulate immune responses .
  • Autoimmune Diseases : The compound's ability to reduce inflammation has made it a candidate for treating autoimmune disorders .

Case Studies

  • Thalidomide Embryopathy Case : A study reported a 63-year-old woman with multiple physical anomalies consistent with thalidomide embryopathy due to maternal exposure during pregnancy. This case highlights the long-term impacts of thalidomide exposure and underscores the importance of monitoring drug use in pregnant populations .
  • COVID-19 Treatment : Recent findings suggest that thalidomide may reduce inflammation and improve outcomes in patients with severe COVID-19 when combined with low-dose glucocorticoids. This application demonstrates the compound's potential beyond traditional uses .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to thalidomide:

CompoundIC50 (μg/mL)Caspase-8 Level (ng/mL)VEGF Level (pg/mL)TNF-α Level (pg/mL)
Thalidomide11.268.3153.253.1
This compoundNot availableNot availableNot availableNot available

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23)

InChI Key

LVKRJBXGRZIBOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.